molecular formula C17H16BrNO2 B11363842 5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11363842
M. Wt: 346.2 g/mol
InChI Key: WFPJHLORSKELNV-UHFFFAOYSA-N
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Description

5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethoxybenzyl group at the 3rd position, and a dihydroindolone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more stable and readily available boronic esters, such as pinacol boronic esters, and employing efficient catalytic systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-(2-ethoxyphenyl)-1,3-dihydro-2H-indol-2-one
  • 5-chloro-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

5-bromo-3-(2-ethoxybenzyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

5-bromo-3-[(2-ethoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C17H16BrNO2/c1-2-21-16-6-4-3-5-11(16)9-14-13-10-12(18)7-8-15(13)19-17(14)20/h3-8,10,14H,2,9H2,1H3,(H,19,20)

InChI Key

WFPJHLORSKELNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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